Cas no 1268153-15-6 (1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine)

1-(2,5-Dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine is a substituted phenethylamine derivative with potential applications in pharmaceutical and chemical research. Its structural features, including the 2,5-dimethoxyphenyl moiety and tertiary amine group, contribute to its unique physicochemical properties, such as selective receptor binding and metabolic stability. The compound’s tert-butyl substitution enhances steric hindrance, potentially improving stability and reducing unwanted side reactions. Its well-defined molecular structure makes it a valuable intermediate for synthesizing more complex bioactive molecules. Researchers may explore its utility in neuropharmacology or as a scaffold for drug development. Proper handling and storage under controlled conditions are recommended due to its sensitive functional groups.
1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine structure
1268153-15-6 structure
商品名:1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine
CAS番号:1268153-15-6
MF:C13H21NO2
メガワット:223.31134390831
CID:5991576
PubChem ID:94684432

1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine 化学的及び物理的性質

名前と識別子

    • 1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine
    • EN300-1851763
    • [1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
    • 1268153-15-6
    • インチ: 1S/C13H21NO2/c1-13(2,14-3)9-10-8-11(15-4)6-7-12(10)16-5/h6-8,14H,9H2,1-5H3
    • InChIKey: PSRRKGQECMQXJC-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=CC=1CC(C)(C)NC)OC

計算された属性

  • せいみつぶんしりょう: 223.157228913g/mol
  • どういたいしつりょう: 223.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 30.5Ų

1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1851763-0.5g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
0.5g
$1056.0 2023-09-19
Enamine
EN300-1851763-2.5g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
2.5g
$2155.0 2023-09-19
Enamine
EN300-1851763-0.25g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
0.25g
$1012.0 2023-09-19
Enamine
EN300-1851763-0.05g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
0.05g
$924.0 2023-09-19
Enamine
EN300-1851763-0.1g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
0.1g
$968.0 2023-09-19
Enamine
EN300-1851763-1.0g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
1g
$1100.0 2023-06-03
Enamine
EN300-1851763-5.0g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
5g
$3189.0 2023-06-03
Enamine
EN300-1851763-10.0g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
10g
$4729.0 2023-06-03
Enamine
EN300-1851763-10g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
10g
$4729.0 2023-09-19
Enamine
EN300-1851763-1g
[1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl](methyl)amine
1268153-15-6
1g
$1100.0 2023-09-19

1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine 関連文献

1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amineに関する追加情報

Research Briefing on 1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine (CAS: 1268153-15-6)

1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine (CAS: 1268153-15-6) is a novel psychoactive substance (NPS) with structural similarities to phenethylamine derivatives, which have been increasingly studied for their pharmacological properties and potential therapeutic applications. Recent research has focused on its interactions with serotonin and dopamine receptors, as well as its metabolic pathways and potential risks. This briefing synthesizes the latest findings to provide a comprehensive overview of its chemical properties, biological activity, and implications for drug development and public health.

Recent studies have highlighted the compound's affinity for the 5-HT2A receptor, a key target for psychedelic substances. In vitro assays demonstrate that 1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine exhibits a binding affinity (Ki) of 12 nM, suggesting potent agonist activity. This property has spurred interest in its potential as a lead compound for treating psychiatric disorders such as depression and PTSD, where modulation of serotonin receptors is clinically relevant.

Metabolic studies using human liver microsomes have identified CYP2D6 as the primary enzyme responsible for the compound's oxidative metabolism. The major metabolites include O-demethylated and hydroxylated derivatives, which have been characterized using LC-MS/MS. These findings are critical for understanding the compound's pharmacokinetics and potential drug-drug interactions, particularly in populations with CYP2D6 polymorphisms.

In vivo behavioral studies in rodent models have revealed dose-dependent effects, including increased locomotor activity and altered anxiety-like behaviors at low doses (0.1-1 mg/kg), while higher doses (5-10 mg/kg) induce hallucinogenic-like responses. These effects correlate with changes in cortical and limbic serotonin levels, as measured by microdialysis. Such data underscore the need for further safety evaluations, particularly regarding its abuse potential and neurotoxicity.

Structural-activity relationship (SAR) analyses comparing this compound to related phenethylamines suggest that the tert-butyl group at the beta position enhances receptor selectivity while the 2,5-dimethoxy substitution pattern modulates potency. Computational modeling studies predict favorable blood-brain barrier penetration (logP = 2.8), aligning with its observed central nervous system effects. These insights are guiding the design of next-generation analogs with improved therapeutic indices.

Regulatory agencies have begun monitoring this compound as part of emerging NPS surveillance programs. Analytical methods for its detection in biological matrices have been developed, including GC-MS and HPLC-DAD protocols with limits of quantification below 1 ng/mL. Such methods are essential for forensic and clinical applications, particularly in cases of intoxication or overdose.

In conclusion, 1-(2,5-dimethoxyphenyl)-2-methylpropan-2-yl(methyl)amine represents both a promising pharmacological tool and a public health concern. While its receptor specificity offers opportunities for CNS drug development, its psychoactive properties warrant careful risk assessment. Future research directions should include comprehensive toxicology studies, clinical translation of its therapeutic potential, and development of detection methods for harm reduction strategies.

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